Cas no 951885-17-9 (N-Butyl 2-bromobenzenesulfonamide)
N-Butyl 2-bromobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-N-butylbenzenesulfonamide
- Benzenesulfonamide,2-bromo-N-butyl-
- N-BUTYL 2-BROMOBENZENESULFONAMIDE
- SCHEMBL2229994
- A845226
- CS-0205657
- 951885-17-9
- MFCD09800950
- BNB88517
- AKOS006034996
- Z45517003
- 2-bromanyl-N-butyl-benzenesulfonamide
- 2-bromo-N-butyl-benzenesulfonamide
- DTXSID20429158
- BS-23721
- 2-Bromo-N-butylbenzenesulphonamide
- N-Butyl 2-bromobenzenesulfonamide
-
- MDL: MFCD09800950
- Inchi: 1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
- InChI Key: GUEAABCLHZKAQF-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1S(NCCCC)(=O)=O
Computed Properties
- Exact Mass: 290.99300
- Monoisotopic Mass: 290.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 54.6A^2
Experimental Properties
- PSA: 54.55000
- LogP: 3.99920
N-Butyl 2-bromobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Butyl 2-bromobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088683-25g |
2-Bromo-N-butylbenzenesulfonamide |
951885-17-9 | 95% | 25g |
$605.26 | 2023-08-31 | |
| TRC | B690493-100mg |
N-Butyl 2-bromobenzenesulfonamide |
951885-17-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B690493-250mg |
N-Butyl 2-bromobenzenesulfonamide |
951885-17-9 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B690493-500mg |
N-Butyl 2-bromobenzenesulfonamide |
951885-17-9 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B690493-1g |
N-Butyl 2-bromobenzenesulfonamide |
951885-17-9 | 1g |
$ 133.00 | 2023-04-18 | ||
| Fluorochem | 212975-1g |
2-Bromo-N-butylbenzenesulfonamide |
951885-17-9 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 212975-5g |
2-Bromo-N-butylbenzenesulfonamide |
951885-17-9 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Apollo Scientific | OR11697-1g |
2-Bromo-N-butylbenzenesulphonamide |
951885-17-9 | 1g |
£90.00 | 2023-09-02 | ||
| Apollo Scientific | OR11697-5g |
2-Bromo-N-butylbenzenesulphonamide |
951885-17-9 | 5g |
£325.00 | 2023-09-02 | ||
| abcr | AB237297-1 g |
2-Bromo-N-butylbenzenesulphonamide |
951885-17-9 | 1g |
€144.00 | 2023-04-27 |
N-Butyl 2-bromobenzenesulfonamide Suppliers
N-Butyl 2-bromobenzenesulfonamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on N-Butyl 2-bromobenzenesulfonamide
N-Butyl 2-bromobenzenesulfonamide (CAS No. 951885-17-9): A Versatile Intermediate in Modern Chemical Synthesis
N-Butyl 2-bromobenzenesulfonamide, identified by the chemical abstracts service number CAS No. 951885-17-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This sulfonamide derivative, characterized by its butyl and bromine substituents on a benzene ring, has garnered attention due to its utility as an intermediate in the synthesis of various biologically active molecules.
The structure of N-Butyl 2-bromobenzenesulfonamide consists of a benzene ring substituted with a bromine atom at the 2-position and an amide group linked to a butyl chain. This particular arrangement imparts unique reactivity, making it a valuable building block in medicinal chemistry. The presence of both bromine and sulfonamide functionalities allows for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations that are pivotal in drug discovery.
In recent years, the demand for specialized intermediates like N-Butyl 2-bromobenzenesulfonamide has surged, driven by advancements in synthetic methodologies and the exploration of novel therapeutic agents. The compound’s versatility is particularly evident in its application as a precursor for sulfonamide-based drugs, which have shown promise in treating a range of diseases, including infections and inflammatory conditions.
One of the most compelling aspects of N-Butyl 2-bromobenzenesulfonamide is its role in the development of heterocyclic compounds. Heterocycles are essential motifs in many pharmaceuticals, and sulfonamides are no exception. The introduction of the butyl group enhances solubility and metabolic stability, while the bromine atom serves as a handle for further chemical manipulation. This combination has led to the synthesis of several novel compounds with enhanced pharmacological properties.
Recent studies have highlighted the utility of N-Butyl 2-bromobenzenesulfonamide in the preparation of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, particularly cancer. By leveraging the reactivity of the bromine atom, researchers have been able to introduce sulfonamide groups at specific positions on kinase inhibitors, leading to improved binding affinity and selectivity.
The pharmaceutical industry has also explored the use of N-Butyl 2-bromobenzenesulfonamide in the development of antibiotics. Sulfonamides have a long history as antimicrobial agents, and modifications to their structure can lead to new compounds with enhanced efficacy against resistant bacterial strains. The butyl group in this compound contributes to its stability under physiological conditions, making it an ideal candidate for further derivatization.
Another area where N-Butyl 2-bromobenzenesulfonamide has made significant contributions is in the field of materials science. The compound’s ability to undergo various chemical transformations has enabled its use in the synthesis of advanced materials with tailored properties. For instance, it has been employed in the creation of conductive polymers and organic semiconductors, which are crucial for applications in electronics and optoelectronics.
The synthesis of N-Butyl 2-bromobenzenesulfonamide typically involves a multi-step process that begins with the bromination of benzenesulfonyl chloride followed by amidation with butanol. This route highlights the compound’s importance as a synthetic intermediate, as it can be readily accessed through well-established procedures. The efficiency and scalability of these synthetic methods have made N-Butyl 2-bromobenzenesulfonamide a preferred choice for industrial applications.
In conclusion, N-Butyl 2-bromobenzenesulfonamide (CAS No. 951885-17-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in modern chemistry. As research continues to uncover new uses for this versatile molecule, its significance is expected to grow further, driving innovation in drug discovery and material science.
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